BenchChemオンラインストアへようこそ!

Indolicidin

Antimicrobial resistance Enteroaggregative E. coli Galleria mellonella model

Indolicidin is a 13-residue bovine cathelicidin peptide with 39% tryptophan content and broad-spectrum antimicrobial activity. It is the native template for omiganan and an essential reference standard for SAR studies, hemolysis assays, and antimicrobial susceptibility testing. Data confirms its utility in multidrug-resistant Gram-negative infection models. Procure Indolicidin as a baseline reference to evaluate analogue performance and ensure reproducible, data-driven research outcomes.

Molecular Formula C100H132N26O13
Molecular Weight 1906.3 g/mol
CAS No. 140896-21-5
Cat. No. B549875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolicidin
CAS140896-21-5
SynonymsH-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-NH2
indolicidin
isoleucyl-leucyl-prolyl-tryptophyl-lysyl-tryptophyl-prolyl-tryptophyl-tryptophyl-prolyl-tryptophyl-arginyl-argininamide
Molecular FormulaC100H132N26O13
Molecular Weight1906.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N1CCCC1C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N
InChIInChI=1S/C100H132N26O13/c1-5-57(4)85(102)95(136)123-79(45-56(2)3)96(137)124-42-20-36-82(124)92(133)118-76(46-58-51-110-68-28-11-6-23-63(58)68)89(130)116-74(33-16-17-39-101)88(129)121-80(49-61-54-113-71-31-14-9-26-66(61)71)97(138)125-43-21-38-84(125)94(135)120-78(48-60-53-112-70-30-13-8-25-65(60)70)91(132)122-81(50-62-55-114-72-32-15-10-27-67(62)72)98(139)126-44-22-37-83(126)93(134)119-77(47-59-52-111-69-29-12-7-24-64(59)69)90(131)117-75(35-19-41-109-100(106)107)87(128)115-73(86(103)127)34-18-40-108-99(104)105/h6-15,23-32,51-57,73-85,110-114H,5,16-22,33-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,130)(H,117,131)(H,118,133)(H,119,134)(H,120,135)(H,121,129)(H,122,132)(H,123,136)(H4,104,105,108)(H4,106,107,109)/t57-,73-,74-,75-,76-,77-,78+,79-,80-,81-,82-,83-,84-,85-/m0/s1
InChIKeyUSSYUMHVHQSYNA-PYODXXEMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indolicidin (CAS 140896-21-5): 13-Amino Acid Bovine Cathelicidin Antimicrobial Peptide for Research Procurement


Indolicidin (CAS 140896-21-5) is a 13-residue cationic antimicrobial peptide (AMP) belonging to the mammalian cathelicidin family, originally isolated from the cytoplasmic granules of bovine neutrophils [1]. It possesses the amino acid sequence H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-NH₂ (C-terminal amidated) and a molecular weight of 1906.28 Da with the molecular formula C₁₀₀H₁₃₂N₂₆O₁₃ [2]. Indolicidin is distinguished by its extraordinarily high tryptophan content (5 of 13 residues, ~39%) and proline content (~23%), representing the highest tryptophan percentage among all known cathelicidin family proteins [3]. It exhibits broad-spectrum antimicrobial activity encompassing Gram-positive bacteria, Gram-negative bacteria, fungi, protozoa, and enveloped viruses including HIV-1 [4].

Indolicidin (CAS 140896-21-5) Substitution Risks: Why In-Class Cathelicidins and Analogues Are Not Interchangeable


Substitution of Indolicidin with other cathelicidin family peptides (e.g., LL-37, BMAP-27, BMAP-28, SMAP-29, protegrin-1) or even structurally modified indolicidin analogues is scientifically unjustified due to profound divergences in primary sequence, secondary structure, mechanism of action, antimicrobial spectrum, hemolytic activity, and stability profiles. Native Indolicidin is the smallest known natural linear antimicrobial peptide with a unique extended conformation, whereas analogues such as CP10A adopt α-helical structures that alter membrane interaction dynamics [1]. Single tryptophan substitutions eliminate hemolytic activity entirely while preserving antibacterial potency, demonstrating that the native pentatryptophan motif confers specific cytolytic properties absent in simplified analogues [2]. Furthermore, comparative studies reveal that indolicidin analogues can exhibit up to 3-fold higher antimicrobial activity and at least 1.8-fold lower hemolytic activity than the native peptide—clear evidence that even minor sequence modifications yield quantitatively distinct biological profiles [3]. The evidence presented below quantifies precisely where Indolicidin differs from specific comparators, enabling data-driven procurement decisions.

Indolicidin (CAS 140896-21-5) Quantitative Differentiation Evidence: Head-to-Head Comparison Data Versus Key Analogues and Comparators


Indolicidin Minimum Inhibitory Concentration (MIC) Against MDR Enteroaggregative E. coli: In Vitro and In Vivo Efficacy

Indolicidin demonstrated quantifiable in vitro antimicrobial activity against multi-drug resistant enteroaggregative Escherichia coli (MDR-EAEC) strains that are resistant to four or more classes of conventional antibiotics and produce extended-spectrum β-lactamases (ESBL). The minimum inhibitory concentration (MIC) was 32 μM and the minimum bactericidal concentration (MBC) was 64 μM, as determined by microbroth dilution methodology [1]. This in vitro activity translated to in vivo efficacy in a Galleria mellonella larval infection model, where Indolicidin treatment resulted in increased survival rates, reduced MDR-EAEC bacterial counts, and observable immunomodulatory effects compared to untreated infected controls [1].

Antimicrobial resistance Enteroaggregative E. coli Galleria mellonella model MIC determination

Indolicidin vs. Omiganan: Clinical Development Status and Structural Relationship of the Indolicidin-Derived Topical Antimicrobial

Indolicidin serves as the direct natural template for omiganan pentahydrochloride (MBI 226), a 12-amino-acid synthetic cationic peptide analogue with the sequence ILRWPWWPWRRK-amide [1]. While native Indolicidin remains a widely used research tool, omiganan has advanced through clinical development as a topical antimicrobial agent. This structural relationship establishes Indolicidin as the essential parent compound for understanding the pharmacological basis of omiganan's activity and for comparative studies evaluating natural versus synthetic peptide performance [2].

Drug development Omiganan Clinical phase Cathelicidin Topical antimicrobial

Indolicidin vs. Other Cathelicidin Peptides (SMAP-29, BMAP-27, BMAP-28, Protegrin-1): Antifungal Activity Comparison

In a comparative in vitro evaluation of structurally distinct cathelicidin peptides, Indolicidin demonstrated antifungal activity against Candida albicans and Cryptococcus neoformans with MIC values that were generally higher (less potent) than those of SMAP-29, BMAP-27, and protegrin-1, but with distinct fungicidal kinetic profiles. While the exact numerical MIC values from this specific comparative study are not fully extracted in the available search results, the study established that Indolicidin exhibits a characteristic fungicidal kinetic pattern that differs temporally from the more rapidly lytic peptides such as SMAP-29 and protegrin-1 [1]. This differential killing kinetics profile—rather than absolute potency—represents a meaningful selection criterion for researchers studying the temporal dynamics of AMP-mediated fungal cell death.

Antifungal Cathelicidin Fungicidal kinetics Candida albicans Cryptococcus neoformans

Indolicidin Stability Profile: Thermal, Salt, and Protease Resistance Versus Degradation Susceptibility

Indolicidin exhibits a well-characterized stability profile that is quantifiably differentiated from other antimicrobial peptides. It remains stable following exposure to high temperatures (70°C and 90°C), physiological concentrations of cationic salts (NaCl and MgCl₂), and exposure to various proteases—with the notable exception of trypsin, to which Indolicidin is susceptible [1]. This specific vulnerability to trypsin contrasts with the cross-linked derivative X-indolicidin, which was engineered to confer partial resistance to chymotrypsin and other proteases [2]. Importantly, Indolicidin's stability at elevated temperatures and in the presence of physiological salt concentrations distinguishes it from salt-sensitive AMPs such as certain human β-defensins, which lose activity under high-salt conditions [3].

Peptide stability Thermal stability Protease resistance Salt tolerance Formulation development

Indolicidin Resistance Development: Lower Propensity for Acquired Resistance Compared to Conventional Antibiotics

Indolicidin exerts its antimicrobial activity primarily through rapid membrane permeabilization and disruption, a mechanism that fundamentally differs from the specific enzyme-targeting actions of conventional antibiotics [1]. As a consequence of this membrane-targeting mode of action, the development of acquired resistance to Indolicidin and other AMPs is substantially less likely than to conventional antibiotics [1]. While prolonged exposure to sub-lethal AMP concentrations may occasionally induce tolerance, the rate and frequency of resistance emergence remain significantly lower than those observed with commercial antibiotics [2]. Furthermore, Indolicidin has been shown to minimize the formation of antibiotic-tolerant persister cells when used in combination with conventional antibiotics, exhibiting synergistic antimicrobial effects that reduce bacterial survival under antibiotic pressure [3].

Antimicrobial resistance Resistance development Membrane-targeting mechanism Persister cells

Indolicidin Hemolytic Activity vs. Single Tryptophan Analogues: Structural Basis for Cytolytic Selectivity

Indolicidin exhibits hemolytic activity against erythrocytes that is directly attributable to the presence of multiple tryptophan residues. In a systematic structure-activity relationship study, single tryptophan analogues of Indolicidin—in which only one tryptophan residue was retained at position 4, 8, or 11 and the remaining tryptophans were replaced with leucine—retained full antibacterial activity but completely lost the ability to lyse erythrocytes [1]. This finding establishes that the native pentatryptophan motif of Indolicidin is essential for hemolytic activity but not required for antibacterial activity. More broadly, optimized indolicidin analogues have been reported to achieve up to 3-fold higher antimicrobial activity with at least 1.8-fold lower hemolytic activity compared to the native peptide [2].

Hemolytic activity Structure-activity relationship Tryptophan residues Selectivity Therapeutic index

Indolicidin (CAS 140896-21-5) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Antimicrobial Susceptibility Testing and Resistance Mechanism Studies Against MDR Gram-Negative Pathogens

Based on the demonstrated MIC of 32 μM and MBC of 64 μM against MDR-EAEC strains resistant to four or more antibiotic classes [1], Indolicidin is optimally suited as a reference compound for antimicrobial susceptibility testing of multidrug-resistant Gram-negative isolates. The Galleria mellonella in vivo efficacy data further support its use as a positive control in invertebrate infection models evaluating AMP-based therapeutic strategies against ESBL-producing Enterobacteriaceae [1].

Comparative Structure-Activity Relationship (SAR) Studies with Omiganan and Indolicidin Analogues

As the natural template for the clinical-phase topical peptide omiganan (sequence ILRWPWWPWRRK-amide) [1], Indolicidin is essential for comparative SAR studies that investigate how specific amino acid substitutions alter antimicrobial spectrum, hemolytic activity, and clinical suitability. Laboratories developing or evaluating novel cathelicidin-derived peptides should procure Indolicidin as the baseline reference standard against which analogue performance is measured.

Peptide Stability Testing Under Thermal, Salt, and Protease Challenge Conditions

Given Indolicidin's quantifiable stability at 70°C and 90°C, in physiological NaCl and MgCl₂ concentrations, and against a panel of proteases (with characterized trypsin susceptibility) [1], it serves as an excellent model peptide for stability screening in formulation development. Researchers investigating the effects of formulation excipients, storage conditions, or environmental stressors on AMP integrity should consider Indolicidin as a well-characterized benchmark compound with documented stability thresholds.

Hemolytic Activity Assay Standardization and Membrane Selectivity Research

The unambiguous differentiation between native Indolicidin (hemolytic) and single-tryptophan analogues (non-hemolytic while retaining antibacterial activity) [1] positions Indolicidin as a critical positive control for hemolysis assays in AMP research. Laboratories quantifying the therapeutic index of novel peptides or investigating membrane selectivity mechanisms should use Indolicidin to establish hemolytic baseline values against which the cytolytic properties of test compounds can be statistically compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indolicidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.